7-Deaza-2',3'-dideoxyadenosine
Overview
Description
7-Deaza-2’,3’-dideoxyadenosine is a potent pharmaceutical medication used in the pharmacological combat against viral infections . Its inhibition of reverse transcriptase metabolism profoundly suppresses replication of viral genomes within the infected host, thereby attenuating the severity and progression of viral infections such as herpes, HIV, and hepatitis B and C .
Synthesis Analysis
7-Deaza-2’,3’-dideoxyadenosine can be used in the synthesis of oligodeoxyribonucleotides . The synthesis of 7-deazaadenine 2’-deoxyribonucleosides bearing bipyridine, phenanthroline, or terpyridine ligands linked to position 7 via an acetylene or phenylene spacer is reported based on aqueous cross-coupling reactions of unprotected 7-iodo-7-deaza-2’-deoxyadenosine with ligand-functionalized acetylenes or boronic acids .
Molecular Structure Analysis
The molecular formula of 7-Deaza-2’,3’-dideoxyadenosine is C11H14N4O2 . The IUPAC name is [(2S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol .
Chemical Reactions Analysis
7-Deaza-2’,3’-dideoxyadenosine can be used in the synthesis of oligodeoxyribonucleotides . The synthesis of the title 7-deazaadenine 2’-deoxyribonucleosides bearing bipyridine, phenanthroline, or terpyridine ligands linked to position 7 via an acetylene or phenylene spacer is reported based on aqueous cross-coupling reactions of unprotected 7-iodo-7-deaza-2’-deoxyadenosine with ligand-functionalized acetylenes or boronic acids .
Physical And Chemical Properties Analysis
The molecular weight of 7-Deaza-2’,3’-dideoxyadenosine is 234.25 g/mol . It appears as a white crystalline powder . It is soluble in methanol .
Scientific Research Applications
Synthesis and Antiviral Activity
7-Deaza-2',3'-dideoxyadenosine and its derivatives have been extensively studied for their synthesis and potential antiviral activities. Research by Franchetti et al. (1991) demonstrated the synthesis of 3-deaza analogues of anti-HIV agents, including 2′,3′-didehydro-2′,3′-dideoxyadenosine and 2′,3′-dideoxyadenosine. These compounds showed notable anti-HIV activity at non-cytotoxic doses and significant cytostatic activity against murine colon adenocarcinoma cells (Franchetti et al., 1991). Another study by Seela et al. (1990) discussed the convergent syntheses of 3-deazapurine nucleosides, including 7-deaza-2',3'-dideoxyadenosine, which were found to be more stable against proton-catalyzed N-glycosylic bond hydrolysis than parent purine nucleosides (Seela et al., 1990).
Inhibition of Animal Viruses
Research has also been conducted on the efficacy of 7-Deaza-2',3'-dideoxyadenosine derivatives as inhibitors of virus replication in animal models. Vittori et al. (2003, 2004) synthesized and tested N6-Cycloalkyl-2',3'-dideoxyadenosine derivatives and (2-chloro)-N6-cycloheptyl-3-deazaadenosine for their antireplicative activity against Bovine Herpes Virus 1 (BHV-1) and sheep Maedi/Visna Virus (MVV), showing good antireplicative activity and low cell toxicity (Vittori et al., 2003)(Vittori et al., 2004).
Synthesis and Conversion Studies
Seela and Kaiser (1988) investigated the synthesisof 8-Aza-7-deaza-2',3'-dideoxyadenosine, focusing on its conversion into allopurinol 2',3'-dideoxyribofuranoside. Their findings indicated a higher stability of the N-glycosylic bond of this compound to acid than that of 2',3'-dideoxyadenosine (ddA), although it showed no significant activity against the human immunodeficiency virus (Seela & Kaiser, 1988).
Carbocyclic Analogue and Antiviral Action
Montgomery et al. (1982) synthesized the carbocyclic analogue of 3-deazaadenosine (3-deaza-C-Ado), which demonstrated antiviral activity against various viruses, including herpes simplex virus type 1 and vaccinia virus. This compound was found to be a competitive inhibitor of S-adenosyl-L-homocysteine hydrolase and acted by potentially inhibiting the methylation of viral mRNA's polynucleotide 5' cap (Montgomery et al., 1982).
Metabolic Pathways in Human T Lymphocytes
Carson et al. (1988) explored the metabolism of 2',3'-dideoxyadenosine (ddAdo) in human T lymphocytes. Their research showed that ddAdo might be phosphorylated in T cells by various enzymes, although deoxycytidine kinase predominates. This study provided insights into the metabolic pathways and the potential limitations of ddAdo in preventing HIV-1 infection in cells with high AMP deaminase activity (Carson et al., 1988).
Safety And Hazards
When handling 7-Deaza-2’,3’-dideoxyadenosine, avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
[(2S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h3-4,6-7,9,16H,1-2,5H2,(H2,12,13,14)/t7-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMONOBVOMFRFGW-IONNQARKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=CC3=C(N=CN=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=CC3=C(N=CN=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193635 | |
Record name | 7-Deaza-2',3'-dideoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Deaza-2',3'-dideoxyadenosine | |
CAS RN |
40627-30-3 | |
Record name | 7-Deaza-2',3'-dideoxyadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040627303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Deaza-2',3'-dideoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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